molecular formula C19H15N5OS B2588314 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide CAS No. 2034240-61-2

3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide

Cat. No.: B2588314
CAS No.: 2034240-61-2
M. Wt: 361.42
InChI Key: ZGFIRTZPIDYODX-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide is a complex organic compound that features a pyrazole ring, a thiophene ring, and a pyrazine ring, all connected to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide typically involves multi-step organic reactions. One common approach is to start with the formation of the pyrazole ring, followed by the introduction of the thiophene and pyrazine rings. The final step involves the coupling of these intermediates to form the benzamide core. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, chromatography, and recrystallization are employed to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium or copper.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-pyrazol-1-yl)-N-((3-(thiophen-2-yl)pyrazin-2-yl)methyl)benzamide can be compared with other compounds that have similar structural features, such as:
    • 3-(1H-pyrazol-1-yl)-N-((3-(furan-2-yl)pyrazin-2-yl)methyl)benzamide
    • 3-(1H-pyrazol-1-yl)-N-((3-(pyridin-2-yl)pyrazin-2-yl)methyl)benzamide

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups and rings, which confer distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

IUPAC Name

3-pyrazol-1-yl-N-[(3-thiophen-2-ylpyrazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5OS/c25-19(14-4-1-5-15(12-14)24-10-3-7-23-24)22-13-16-18(21-9-8-20-16)17-6-2-11-26-17/h1-12H,13H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGFIRTZPIDYODX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N2C=CC=N2)C(=O)NCC3=NC=CN=C3C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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